3-((3-Aminopyridin-2-yl)oxy)propan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(3-aminopyridin-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C8H12N2O2/c9-7-3-1-4-10-8(7)12-6-2-5-11/h1,3-4,11H,2,5-6,9H2 |
InChI Key |
IZPABWNDWRPPMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OCCCO)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Aminopyridin 2 Yl Oxy Propan 1 Ol
Synthetic Approaches to Substituted 2-Aminopyridines
The pyridine (B92270) ring exhibits a complex reactivity pattern due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution and directs nucleophilic attack to the C2 and C4 positions. wikipedia.org Direct and selective functionalization of pyridines can be challenging due to its electron-poor nature and the coordinating power of the nitrogen atom. rsc.org
Various strategies have been developed to achieve regioselective functionalization. Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for introducing substituents at specific positions. eurekaselect.com For instance, copper-mediated C-H amination has been developed for the direct amination of 2-phenylpyridine (B120327) derivatives, showing high regioselectivity for the ortho position relative to the pyridine substituent. nih.gov Another approach involves the use of activating groups or conversion of the pyridine to its N-oxide, which alters the electronic properties of the ring and facilitates substitution. researchgate.net For example, reacting a pyridine N-oxide with tosic anhydride (B1165640) can activate the 2 and 4 positions for direct amination. researchgate.net
The table below summarizes various methods for the regioselective functionalization of pyridine rings, which are foundational for synthesizing substituted 2-aminopyridines.
| Reaction Type | Reagents/Catalyst | Position(s) Functionalized | Ref. |
| Carbene Intermediate | Transition metals | 2, 3, 4 | eurekaselect.com |
| C-H Sulfonylation | Photochemical, EDA complex | meta (C3) | researchgate.net |
| C-H Amination | Diphthalimide-iodane, Cu(OTf)₂ | ortho (to directing group) | nih.gov |
| Phosphonium Salt Formation | Triphenylphosphine | 4 | nih.gov |
Several methods exist for the introduction of an amine group onto a pyridine ring, particularly at the 2-position. The classic Chichibabin reaction, which uses sodium amide to directly aminate the pyridine ring at the 2-position, is a well-known method, though it can lack generality. wikipedia.orgnih.gov
Nucleophilic aromatic substitution (SNAr) of 2-halopyridines is a more common and versatile approach. nih.gov In this reaction, a halogen at the C2 position is displaced by an amine nucleophile. The reactivity of the leaving group generally follows the order F > Cl > Br > I in activated aryl systems. researchgate.netnih.gov Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful means for forming C-N bonds by coupling 2-halopyridines with amines in the presence of a palladium catalyst. nih.gov
An efficient method for producing 3-substituted 2-aminopyridines starts from 3-fluoro-2-nitropyridine. The fluorine atom is displaced by various nitrogen nucleophiles, followed by reduction of the nitro group to an amine. thieme-connect.com This two-step process allows for the regioselective introduction of two different nitrogen-containing substituents.
| Method | Substrate | Reagents | Product | Ref. |
| Chichibabin Reaction | Pyridine | NaNH₂ | 2-Aminopyridine (B139424) | wikipedia.org |
| Nucleophilic Aromatic Substitution | 2-Halopyridine | Amine | 2-Aminopyridine derivative | nih.gov |
| Buchwald-Hartwig Amination | 2-Halopyridine | Amine, Pd catalyst | 2-Aminopyridine derivative | nih.gov |
| From 3-Fluoro-2-nitropyridine | 3-Fluoro-2-nitropyridine | 1. Amine nucleophile 2. Reducing agent (e.g., H₂/Pd/C or Fe/NH₄Cl) | 3-Substituted 2-aminopyridine | thieme-connect.com |
Ether Formation Strategies for the Propanol (B110389) Moiety
Connecting the propanol side chain to the pyridine ring via an ether linkage is another crucial transformation. This can be accomplished through various etherification strategies, primarily involving O-alkylation of a hydroxypyridine precursor or nucleophilic aromatic substitution on a suitably activated pyridine ring.
The Williamson ether synthesis is a classic and widely used method for forming ethers. byjus.comwikipedia.org This reaction involves the deprotonation of an alcohol (in this case, a hydroxypyridine) to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide in an SN2 reaction. wikipedia.orglibretexts.org For the synthesis of 3-((3-aminopyridin-2-yl)oxy)propan-1-ol, a 3-amino-2-hydroxypyridine (B57635) precursor would be reacted with a 3-halopropan-1-ol (e.g., 3-chloro- or 3-bromopropan-1-ol) in the presence of a base.
A significant challenge in the alkylation of hydroxypyridines is the potential for N-alkylation versus O-alkylation, as 2-hydroxypyridine (B17775) exists in tautomeric equilibrium with 2-pyridone. organic-chemistry.orgresearchgate.net The reaction conditions, including the choice of solvent, base, and electrophile, can influence the N/O alkylation ratio. researchgate.net However, specific methods have been developed to favor O-alkylation.
| Reaction | Substrate | Alkylating Agent | Base | Product | Ref. |
| Williamson Ether Synthesis | 2-Hydroxypyridine | Alkyl halide | NaH, K₂CO₃, etc. | 2-Alkoxypyridine | wikipedia.orglibretexts.org |
| Mitsunobu Reaction | 2-Hydroxypyridine | Alcohol | DEAD, PPh₃ | 2-Alkoxypyridine | researchgate.net |
An alternative strategy for forming the aryl ether bond is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves reacting a pyridine ring bearing a good leaving group (such as a halogen) at the C2 position with the alkoxide of propan-1,3-diol or a related species. For SNAr to be effective, the aromatic ring must be activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the context of the target molecule, a 2-halo-3-aminopyridine or a precursor like 2-halo-3-nitropyridine could serve as the electrophile.
Pyridines are particularly reactive towards SNAr at the ortho and para positions because the negative charge of the intermediate can be delocalized onto the ring nitrogen. wikipedia.org The reaction of a 2-chloropyridine (B119429) with a nucleophile can effectively introduce a new substituent at the 2-position. youtube.com
| Substrate | Nucleophile | Conditions | Product | Ref. |
| Activated 2-Halopyridine | Alkoxide | Base, Solvent | 2-Alkoxypyridine | researchgate.netwikipedia.org |
| 2-Chloropyridine | Amine | Heat | 2-Aminopyridine | youtube.com |
Construction of the Propan-1-ol Side Chain
The three-carbon propan-1-ol side chain can be introduced either as a complete unit or constructed stepwise. The most direct method involves using a pre-functionalized three-carbon synthon, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol, in an O-alkylation reaction as described in section 2.2.1. odinity.com
Alternatively, the side chain can be built up on the pyridine ring. For example, a precursor with a shorter side chain could be extended. However, using a pre-formed C3 unit is generally more efficient. The synthesis of various 3-substituted propan-1-ol derivatives has been explored in different contexts, and these synthetic principles can be applied here. google.comnih.gov For instance, a protected form of the alcohol, such as a silyl (B83357) ether of 3-halopropanol, might be used in the coupling reaction, followed by deprotection to reveal the hydroxyl group. This strategy can prevent the alcohol from interfering with the coupling reaction.
The synthesis of substituted prolines, which also involves building functionality on a five-membered ring, sometimes utilizes intramolecular cyclization of linear precursors, a strategy that highlights methods for forming specific carbon chains. nih.gov While not directly analogous, these methods demonstrate the toolbox available for constructing specific aliphatic chains.
| Precursor Moiety | Reagent | Reaction Type | Resulting Side Chain |
| 2-Hydroxypyridine | 3-Halopropan-1-ol | Williamson Ether Synthesis | -O-CH₂CH₂CH₂-OH |
| 2-Hydroxypyridine | Acrolein | Michael Addition, then reduction | -O-CH₂CH₂CH₂-OH |
| 2-Hydroxypyridine | Allyl bromide | Williamson Ether Synthesis, then hydroboration-oxidation | -O-CH₂CH₂CH₂-OH |
Alkylation and Reductive Amination Methods
The construction of this compound often involves the strategic formation of the ether linkage or the introduction of the amine functionality. Alkylation and reductive amination represent fundamental and versatile methods to achieve these transformations.
A primary and direct route to the target compound involves the O-alkylation of the precursor 3-aminopyridin-2-ol. This precursor exists in tautomeric equilibrium with 3-amino-2(1H)-pyridinone. The reaction of this ambident nucleophile with an appropriate three-carbon electrophile is a key step. The selectivity of N- versus O-alkylation is a critical parameter that can be controlled by the choice of reaction conditions. researchgate.net Williamson ether synthesis conditions, employing a base to deprotonate the hydroxyl group followed by reaction with a 3-halopropanol (e.g., 3-chloropropan-1-ol or 3-bromopropan-1-ol), can favor the desired O-alkylation. scirp.orgscirp.org Alternatively, reacting 3-aminopyridin-2-ol with an epoxide, such as epichlorohydrin, in the presence of a Lewis acid can also yield the desired propanol side chain. researchgate.net
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is typically used to synthesize amines from carbonyl compounds. tandfonline.com While not the most direct route to the final product if starting from 3-aminopyridin-2-ol, it is a crucial methodology for synthesizing analogues or for pathways where the amino group is introduced at a later stage. For instance, a precursor such as 3-nitropyridin-2-yl)oxy)propan-1-ol could be synthesized first, followed by reduction of the nitro group to the amine. A more direct, though less common, application would involve the reductive amination of a suitable keto-pyridine precursor. A variety of reducing agents can be employed for this transformation, each with specific selectivities and mildness. acs.orgacs.orgtandfonline.com
| Reducing Agent | Abbreviation | Key Characteristics |
|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines in the presence of carbonyls; toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and less toxic alternative to NaBH₃CN; effective for a wide range of substrates. |
| Pyridine-Borane Complex | py·BH₃ | Mild reductant, often used with molecular sieves to facilitate imine formation in situ. acs.org |
| Hydrogen gas with Metal Catalyst | H₂/Pd, Pt, Ni | Catalytic hydrogenation; can be highly effective but may require pressure equipment. |
Multistep Cascade Reactions
Cascade reactions, also known as domino or tandem reactions, offer an elegant and efficient approach to synthesizing complex molecules like substituted pyridines from simple precursors in a single operation. nih.govepfl.ch This methodology avoids the isolation of intermediates, thereby saving time, reagents, and reducing waste. For the synthesis of the this compound scaffold, a cascade reaction could be envisioned to construct the core 2-amino-3-substituted pyridine ring system.
Several strategies have been reported for the cascade synthesis of substituted aminopyridines. researchgate.netresearchgate.net A hypothetical route could involve a multicomponent reaction of a 1,3-dicarbonyl compound, an activated nitrile (like malononitrile), and an ammonia (B1221849) source, which cyclizes to form a 2-amino-3-cyanopyridine (B104079) derivative. Subsequent functional group manipulation of the cyano group and another substituent at the 2-position would be required to install the desired oxy-propanol side chain. This approach highlights the power of cascade reactions in rapidly building molecular complexity. nih.gov
| Parameter | Linear Synthesis | Cascade Synthesis |
|---|---|---|
| Number of Operations | High (multiple steps with isolation) | Low (one-pot) |
| Overall Yield | Often lower due to cumulative losses | Potentially higher |
| Reagent/Solvent Use | High | Lower (less purification) |
| Time Efficiency | Lower | Higher |
| Process Development | Simpler, stepwise optimization | More complex to optimize all steps simultaneously |
Stereochemical Control in Synthesis (if applicable to chiral analogues)
The parent compound this compound is achiral. However, the introduction of a substituent on the propanol side chain, for example at the C2 position to create a 3-((3-aminopyridin-2-yl)oxy)propane-1,2-diol, would generate a stereocenter. In such cases, controlling the stereochemistry becomes a critical aspect of the synthesis.
Stereoselective synthesis of such chiral analogues can be achieved through several established strategies. rsc.orgresearchgate.net One approach is to use a chiral starting material, such as an enantiomerically pure 3-carbon synthon (e.g., (R)- or (S)-glycidol), which would react with 3-aminopyridin-2-ol to install the side chain with a defined stereochemistry.
Alternatively, an asymmetric reaction can be employed. For example, the asymmetric reduction of a ketone precursor of the side chain using a chiral catalyst (e.g., a Noyori-type hydrogenation catalyst) would yield the chiral alcohol with high enantioselectivity. Organocatalysis, using chiral acid-base bifunctional catalysts, has also emerged as a powerful tool for domino reactions that can set stereocenters with high precision. metu.edu.tr The choice of strategy depends on the availability of starting materials and the desired level of enantiomeric purity. mdpi.combirmingham.ac.uk
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing product yield, minimizing side products, and ensuring the process is efficient and reproducible. For the synthesis of this compound, key steps such as the O-alkylation of 3-aminopyridin-2-ol would be the primary focus of optimization.
Systematic screening of various parameters is typically performed. These include the choice of base, solvent, reaction temperature, and reaction time. For the O-alkylation, a range of bases from strong (e.g., sodium hydride) to milder (e.g., potassium carbonate) could be tested. The solvent can significantly influence the reaction's outcome, affecting both solubility and the reactivity of the nucleophile; polar aprotic solvents like DMF or DMSO are often effective. mdpi.com Temperature is another critical variable; higher temperatures can increase reaction rates but may also lead to undesired side reactions or decomposition. researchgate.net The optimization process often involves a Design of Experiments (DoE) approach to efficiently explore the parameter space and identify the optimal conditions. nih.gov
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ / Ligand A | K₂CO₃ | Toluene | 110 | 45 |
| 2 | Pd(OAc)₂ / Ligand B | K₂CO₃ | Toluene | 110 | 62 |
| 3 | Pd(OAc)₂ / Ligand B | Cs₂CO₃ | Toluene | 110 | 75 |
| 4 | Pd(OAc)₂ / Ligand B | Cs₂CO₃ | Dioxane | 110 | 88 |
| 5 | Pd(OAc)₂ / Ligand B | Cs₂CO₃ | Dioxane | 90 | 91 |
Scalability Considerations for Preparative Synthesis
Translating a laboratory-scale synthesis to a larger, preparative scale introduces a new set of challenges that must be addressed to ensure the process is safe, economical, and practical. For the synthesis of this compound, several factors would need careful consideration for scale-up.
Key considerations include:
Cost and Availability of Starting Materials: The cost of reagents becomes a significant factor on a larger scale. Identifying cost-effective and readily available starting materials is essential. acs.org
Reaction Safety: Exothermic reactions must be carefully controlled to manage heat evolution and prevent thermal runaways. Reagent addition rates and efficient cooling are critical.
Reagent and Byproduct Toxicity: The use of hazardous reagents (e.g., highly toxic alkylating agents or solvents) should be minimized or replaced with safer alternatives. The disposal of toxic byproducts also becomes a major environmental and cost consideration. acs.org
Purification Method: Purification by column chromatography, which is common in the lab, is often impractical and expensive on a large scale. Developing a purification strategy based on crystallization, distillation, or extraction is highly desirable.
A successful scale-up campaign requires a thorough understanding of the reaction mechanism, potential side reactions, and the physical properties of all materials involved. acs.org
Chemical Reactivity and Transformation of 3 3 Aminopyridin 2 Yl Oxy Propan 1 Ol
Reactivity of the Primary Amine Moiety
The primary amine attached to the pyridine (B92270) ring is a versatile functional group, acting as a potent nucleophile. This reactivity allows for a wide range of derivatization reactions, including acylations, sulfonylations, and the formation of ureas and thioureas. Furthermore, its position relative to the pyridine nitrogen and the alkoxy group enables its participation in cyclization reactions to generate fused heterocyclic systems.
Acylation and Sulfonylation Reactions
The nucleophilic primary amine of 3-((3-Aminopyridin-2-yl)oxy)propan-1-ol readily reacts with acylating and sulfonylating agents. Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct. Similarly, sulfonylation is achieved by reacting the amine with sulfonyl chlorides, leading to the formation of sulfonamides. These reactions are chemoselective for the exocyclic amino group thieme-connect.com.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Product Class |
|---|---|---|
| Acylation | Acetyl chloride | N-acetyl amide |
| Acylation | Benzoyl chloride | N-benzoyl amide |
| Sulfonylation | p-Toluenesulfonyl chloride | N-tosyl sulfonamide |
| Sulfonylation | Methanesulfonyl chloride | N-mesyl sulfonamide |
Derivatization to Amides, Ureas, and Thioureas
Beyond simple acylation, the primary amine can be converted into a variety of other functional groups. The reaction with carboxylic acids, often activated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), yields amides.
Thioureas are synthesized in a similar fashion through the reaction of the primary amine with an isothiocyanate ias.ac.in. Alternative green methods for thiourea (B124793) synthesis involve the use of carbon disulfide in the presence of an oxidant or in an aqueous medium organic-chemistry.orgresearchgate.netgoogle.com. These derivatives are important in medicinal chemistry and as intermediates for further synthesis.
Table 2: Synthesis of Urea and Thiourea Derivatives
| Derivative | Reagent | Reaction Conditions |
|---|---|---|
| Urea | Phenyl isocyanate | Solvent (e.g., Dichloromethane), Room Temperature nih.gov |
| Urea | Carbon monoxide, Oxygen | Catalytic Selenium, Basic Solvent google.com |
| Thiourea | Phenyl isothiocyanate | Solvent (e.g., THF), Reflux ias.ac.in |
| Thiourea | Carbon disulfide, H₂O₂ | Water, Room Temperature researchgate.net |
Cyclization Reactions to Form Fused Heterocyclic Systems
The 2-aminopyridine (B139424) moiety is a valuable synthon for the construction of fused heterocyclic ring systems, such as imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry. The dual nucleophilic nature of 2-aminopyridines allows them to react with various synthons to form five- or six-membered rings researchgate.net. Cyclization can be achieved by reacting this compound with bifunctional reagents. For example, reaction with α-haloketones typically leads to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular condensation of the exocyclic amine with the ketone functionality researchgate.net. Other methods include reactions with aldehydes and alkynes or cyclocondensation with various C3 synthons researchgate.netgoogle.com.
Reactivity of the Primary Alcohol Moiety
The terminal propan-1-ol side chain provides another site for chemical modification. The primary alcohol can undergo esterification, etherification, and oxidation, allowing for the introduction of a wide array of functional groups and further molecular elaboration.
Esterification and Etherification Reactions
The primary alcohol can be converted to esters through reaction with carboxylic acids under acidic catalysis (Fischer esterification) or, more commonly, with more reactive acyl chlorides or anhydrides in the presence of a base like pyridine orgosolver.comwikipedia.org. Pyridine not only neutralizes the HCl byproduct but can also act as a nucleophilic catalyst, activating the acyl chloride stackexchange.com.
Etherification can be accomplished under various conditions. A common laboratory method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, catalyst-free methods for the etherification of alcohols on pyridine rings have been developed, as well as iron-catalyzed dehydrative etherification reactions nih.govacs.org.
Table 3: Common Esterification and Etherification Reactions
| Reaction Type | Reagents | Catalyst/Base | Product |
|---|---|---|---|
| Esterification | Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄) | Ester (R-COOR') |
| Esterification | Acyl Chloride (R-COCl) | Pyridine | Ester (R-COOR') |
| Etherification | Alkyl Halide (R-X) | Strong Base (e.g., NaH) | Ether (R-O-R') |
| Transetherification | Alcohol (R-OH) | Iron(III) catalyst | Ether (R-O-R') acs.org |
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol moiety can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents are used to achieve partial oxidation to the corresponding aldehyde, 3-((3-aminopyridin-2-yl)oxy)propanal. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) google.comacs.org.
To achieve full oxidation to the carboxylic acid, 3-((3-aminopyridin-2-yl)oxy)propanoic acid, stronger oxidizing agents are required. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from sodium or potassium dichromate and sulfuric acid), or chromium trioxide (Jones oxidation). These reactions often require heating under reflux to ensure the complete conversion of the intermediate aldehyde to the final carboxylic acid product organic-chemistry.orgorgosolver.com.
Table 4: Oxidation Products of the Primary Alcohol Moiety
| Product | Oxidizing Agent | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane, Room Temperature google.com |
| Aldehyde | Dess-Martin periodinane (DMP) | Dichloromethane, Room Temperature google.com |
| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic solution, heat |
| Carboxylic Acid | Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat under reflux orgosolver.com |
| Carboxylic Acid | Chromium trioxide (CrO₃) / H₂SO₄ (Jones Reagent) | Acetone, Room Temperature researchgate.net |
Chemical Transformations Involving the Pyridine Core
The pyridine ring in this compound is highly activated due to the presence of two electron-donating groups: the amino group at position 3 (-NH2) and the alkoxy group (-OR) at position 2. These substituents increase the electron density of the aromatic ring, making it more susceptible to certain reactions compared to unsubstituted pyridine, which is generally electron-deficient. quora.com
While pyridine itself undergoes electrophilic aromatic substitution (EAS) reluctantly and typically at the 3-position under harsh conditions, the presence of the strongly activating amino and alkoxy groups facilitates these reactions and directs the substitution to specific positions. quora.com
The 3-amino group is a powerful activating group that directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. The 2-alkoxy group is also activating and directs ortho (position 3) and para (position 5). The combined influence of these groups, along with the inherent electronic nature of the pyridine ring, determines the regiochemical outcome of EAS reactions.
Position 2: Blocked by the propanoloxy group.
Position 3: Blocked by the amino group.
Position 4: Activated by the 3-amino group (ortho) and not significantly deactivated by the ring nitrogen. This position is a likely site for substitution.
Position 5: Activated by the 2-alkoxy group (para). This is another potential site for substitution.
Position 6: Activated by the 3-amino group (para). This position is also a probable site for electrophilic attack.
The relative reactivity of positions 4, 5, and 6 would depend on the specific electrophile and reaction conditions. The powerful directing effect of the amino group often dominates, suggesting that positions 4 and 6 are highly favored. However, substitution at position 5, directed by the alkoxy group, cannot be ruled out. Studies on other 3-aminopyridines have shown that electrophilic substitution can be directed to the 4- and 6-positions. acs.orgacs.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro and/or 6-Nitro derivatives | The strong activating effect of the amino group directs the nitronium ion (NO₂⁺) to the ortho and para positions. rsc.org |
| Halogenation | Br₂/FeBr₃ or NBS | 4-Bromo and/or 6-Bromo derivatives | Bromination is directed by the dominant 3-amino group. Milder conditions may be sufficient due to the activated ring. |
| Sulfonation | Fuming H₂SO₄ | 4-Sulfonic acid and/or 6-Sulfonic acid derivatives | Requires strong acidic conditions; regioselectivity is governed by the stability of the sigma complex intermediate. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Reaction is unlikely to proceed on the ring | The basic nitrogen of the pyridine ring and the amino group will complex with the Lewis acid catalyst (AlCl₃), deactivating the ring system. Acetylation may occur on the exocyclic amino group instead. publish.csiro.au |
Halogenated derivatives of this compound are valuable substrates for forming new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. researchgate.net Assuming successful halogenation at the 4, 5, or 6 positions as predicted above, these halo-pyridines can be coupled with a variety of organometallic reagents.
Palladium- and nickel-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids), Stille (organostannanes), Sonogashira (terminal alkynes), and Buchwald-Hartwig (amines or alcohols) couplings are widely used for the functionalization of halopyridines. rsc.orgnih.gov The reactivity of the halogenated pyridine in these catalytic cycles typically follows the order I > Br > Cl, and is also influenced by the position on the ring. Halogens at the 2-, 4-, and 6-positions are generally more reactive in oxidative addition steps than those at the 3- or 5-positions.
Therefore, a 4-halo or 6-halo derivative of this compound would be expected to be more reactive than a 5-halo derivative. These reactions provide a powerful synthetic route to introduce diverse substituents onto the pyridine core.
Table 2: Hypothetical Metal-Catalyzed Cross-Coupling Reactions of a 4-Bromo Analogue
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl substituted derivative |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl substituted derivative |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | 4-Alkenyl substituted derivative |
| Buchwald-Hartwig | Secondary amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | 4-Amino substituted derivative |
Investigation of Reaction Mechanisms and Intermediates
Understanding the mechanisms of the transformations involving the pyridine core is crucial for predicting reactivity and controlling product formation.
For electrophilic aromatic substitution , the reaction proceeds through a positively charged intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. Attack at positions 4 and 6 is favored because the positive charge can be delocalized through resonance structures without placing it on the electronegative ring nitrogen, an energetically unfavorable state. quora.com Furthermore, the powerful electron-donating amino group at C3 provides significant stabilization to the sigma complexes formed by attack at its ortho (C4) and para (C6) positions.
In the case of metal-catalyzed cross-coupling reactions , the generally accepted mechanism for palladium-based catalysts involves a catalytic cycle:
Oxidative Addition: The catalyst, typically a Pd(0) species, inserts into the carbon-halogen bond of the halogenated pyridine analogue. This forms a Pd(II) intermediate. Given that alkyl halides can also undergo this reaction, the specific conditions are crucial for selectivity. nih.govnih.gov
Transmetalation: The organic group from the organometallic coupling partner (e.g., the aryl group from a boronic acid) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency of each step is influenced by the choice of catalyst, ligands, base, and solvent, all of which must be optimized for the specific halogenated substrate.
Advanced Spectroscopic and Structural Characterization of 3 3 Aminopyridin 2 Yl Oxy Propan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms can be determined.
One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the chemical environment of the hydrogen and carbon atoms, respectively, within 3-((3-Aminopyridin-2-yl)oxy)propan-1-ol. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus, while the splitting patterns in the ¹H NMR spectrum reveal the number of neighboring protons.
The ¹H NMR spectrum is expected to show distinct signals for the three non-equivalent protons on the pyridine (B92270) ring and the seven protons of the 3-oxypropan-1-ol side chain. The amino (-NH₂) and hydroxyl (-OH) protons typically appear as broad singlets, the positions of which can be solvent-dependent.
Predicted ¹H NMR Data for this compound Atom numbering is for assignment purposes: Pyridine ring carbons are C2-C6, propanol (B110389) chain carbons are C1'-C3'.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H4 | ~7.30 | Doublet of doublets (dd) |
| H5 | ~6.95 | Doublet of doublets (dd) |
| H6 | ~7.90 | Doublet of doublets (dd) |
| -NH₂ | ~4.0-5.0 | Broad Singlet |
| -OH | ~2.5-4.0 | Broad Singlet / Triplet |
| H1' (O-CH₂) | ~4.40 | Triplet (t) |
| H2' (-CH₂-) | ~2.05 | Quintet |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~155.0 |
| C3 | ~130.0 |
| C4 | ~125.0 |
| C5 | ~120.0 |
| C6 | ~140.0 |
| C1' (O-CH₂) | ~68.0 |
| C2' (-CH₂-) | ~32.0 |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). libretexts.org For this compound, COSY is expected to show correlations between H1' and H2', and between H2' and H3' of the propanol chain, confirming the linear arrangement of this fragment. Correlations would also be observed between the coupled protons on the pyridine ring (H4, H5, and H6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu Each CH, CH₂, and CH₃ group will produce a cross-peak, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the triplet at ~4.40 ppm (H1') would correlate with the carbon signal at ~68.0 ppm (C1').
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for connecting different structural fragments. sdsu.edu The key HMBC correlation for this molecule would be between the H1' protons (~4.40 ppm) and the C2 carbon of the pyridine ring (~155.0 ppm). This correlation unequivocally establishes the ether linkage between the propanol side chain and the pyridine core. Other important correlations would include those from the pyridine protons to neighboring carbons, confirming their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net NOESY data can confirm stereochemistry and conformation. A key expected correlation would be between the H1' protons of the side chain and the H6 proton on the pyridine ring, indicating their spatial proximity.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
HRMS is a powerful tool capable of measuring mass to a very high degree of accuracy (typically to four or five decimal places). researchgate.net This precision allows for the determination of the exact elemental formula of a molecule, distinguishing it from other molecules with the same nominal mass. For this compound (C₈H₁₂N₂O), the calculated exact mass of the protonated molecular ion [M+H]⁺ would be a key piece of identifying data.
Molecular Formula: C₈H₁₂N₂O
Calculated Exact Mass of [M+H]⁺: 153.1022 Da
An experimentally observed mass within a narrow tolerance (e.g., ± 5 ppm) of this calculated value would provide strong evidence for the proposed elemental composition. thermofisher.com
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable structural information. nih.gov The fragmentation pathways of the protonated this compound can be predicted based on the stability of the resulting ions and neutral losses.
Key predicted fragmentation pathways include:
Cleavage of the ether bond: A primary fragmentation would be the cleavage of the C-O bond between the pyridine ring and the propanol side chain. This could result in a fragment corresponding to the protonated aminopyridinol ion or the loss of the propanol chain.
Loss of water: The primary alcohol functional group can easily lose a molecule of water (18 Da) from the protonated molecular ion.
Fragmentation of the side chain: Cleavage at various points along the propanol chain can lead to smaller fragments.
Ring fragmentation: The pyridine ring itself can undergo cleavage, although this typically requires higher collision energy.
Predicted Key MS/MS Fragments for [C₈H₁₂N₂O + H]⁺
| m/z (Da) | Possible Identity |
|---|---|
| 153.10 | [M+H]⁺ (Precursor Ion) |
| 135.09 | [M+H - H₂O]⁺ |
| 111.06 | [M+H - C₃H₆O]⁺ (Loss of propanol chain fragment) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups, making IR spectroscopy an excellent tool for qualitative functional group analysis. utexas.edu
The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary amine, primary alcohol, ether, and aromatic pyridine functionalities. libretexts.orgpressbooks.pub
Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500-3300 | N-H Stretch | Primary Amine (-NH₂) |
| 3500-3200 | O-H Stretch | Alcohol (-OH), broad |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 3000-2850 | C-H Stretch | Aliphatic C-H |
| 1620-1570 | N-H Bend | Primary Amine (-NH₂) |
| 1600-1450 | C=C and C=N Stretch | Aromatic Ring (Pyridine) |
The presence of a broad band around 3200-3500 cm⁻¹ would indicate the O-H stretch of the alcohol, while sharper peaks in the 3300-3500 cm⁻¹ region would correspond to the N-H stretches of the primary amine. pressbooks.pubyoutube.com Aromatic C=C and C=N stretching vibrations would confirm the pyridine ring, and strong C-O stretching bands would indicate the ether and alcohol groups. researchgate.netyoutube.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a premier technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This method involves diffracting a beam of X-rays through a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the crystal, which in turn reveals the precise positions of atoms, their chemical bonds, and other detailed structural information. wikipedia.org For a compound like this compound, obtaining a suitable single crystal would be the first critical step. Once a crystal is grown, its analysis would provide definitive insights into its solid-state conformation and packing.
Table 1: Illustrative Torsional Angles for this compound (Note: This data is representative and based on typical values for similar molecular fragments, as specific data for the title compound is not available.)
| Atoms Involved (Torsional Angle) | Angle (°) |
| C3(py)-C2(py)-O-C1(propyl) | 175.8 |
| C2(py)-O-C1(propyl)-C2(propyl) | 179.5 |
| O-C1(propyl)-C2(propyl)-C3(propyl) | 65.2 |
| C1(propyl)-C2(propyl)-C3(propyl)-O(hydroxyl) | -178.9 |
The crystal packing of aminopyridine derivatives is heavily influenced by a network of intermolecular interactions, primarily hydrogen bonds and π–π stacking. researchgate.netresearchgate.net The presence of a pyridine nitrogen atom, an amino group, and a hydroxyl group in this compound makes it a versatile candidate for forming strong and directional hydrogen bonds.
Table 2: Common Intermolecular Interactions in Aminopyridine Crystals (Based on data from related aminopyridine structures)
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H (Amino) | N (Pyridine) | ~3.0 - 3.2 |
| Hydrogen Bond | N-H (Amino) | O (Hydroxyl/Ether) | ~2.9 - 3.1 |
| Hydrogen Bond | O-H (Hydroxyl) | N (Pyridine/Amino) | ~2.7 - 2.9 |
| π–π Stacking | Pyridine Ring | Pyridine Ring | ~3.5 - 3.8 |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from potential isomers, starting materials, or by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for such analyses.
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like aminopyridine derivatives. For purity assessment of this compound, a reversed-phase HPLC method would likely be employed.
A typical method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. cmes.org The hydrophilic nature of aminopyridines often necessitates careful control of the mobile phase pH to ensure good peak shape and retention. helixchrom.com Detection is commonly achieved using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region (around 250-280 nm). cmes.orgnih.gov This method would be capable of separating the target compound from impurities with different polarities.
Table 3: Representative HPLC Conditions for Aminopyridine Analysis
| Parameter | Condition |
| Column | C18 (e.g., Shim-pack Scepter C18), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 7.0) / Methanol (90:10 v/v) cmes.org |
| Flow Rate | 0.5 - 1.0 mL/min cmes.org |
| Column Temperature | 35 °C cmes.org |
| Detection | UV at 270-280 nm cmes.org |
| Injection Volume | 10 µL cmes.org |
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While aminopyridines can be analyzed directly by GC, their polarity can sometimes lead to poor peak shape or column bleed. dnacih.comosha.gov Therefore, derivatization is occasionally used to improve their volatility and chromatographic behavior, although direct analysis is often feasible with modern columns and detectors. nih.gov
For the analysis of this compound, a capillary column with a polar stationary phase would be suitable. A nitrogen-phosphorus detector (NPD) is particularly sensitive to nitrogen-containing compounds and would be an excellent choice for this analysis. osha.gov Alternatively, a mass spectrometer (MS) detector would provide both high sensitivity and structural information for peak identification. The sample would be dissolved in a suitable organic solvent and injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase.
Table 4: Representative GC Conditions for Aminopyridine Analysis
| Parameter | Condition |
| Column | Capillary Column (e.g., Rxi-5Sil MS), 30 m x 0.25 mm x 0.25 µm nih.gov |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 125°C, ramp to 225°C at 25°C/min dnacih.com |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) osha.gov |
| Sample Preparation | Dissolution in a suitable solvent (e.g., methanol, dichloromethane) |
Computational Chemistry and Theoretical Investigations of 3 3 Aminopyridin 2 Yl Oxy Propan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For 3-((3-Aminopyridin-2-yl)oxy)propan-1-ol, these calculations can predict its stability, reactivity, and electronic properties by drawing parallels with related aminopyridine derivatives.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized geometry and electronic energies of this compound can be determined.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is anticipated to be localized primarily on the electron-rich aminopyridine ring, particularly involving the lone pair of the amino nitrogen and the π-system of the ring. The LUMO, on the other hand, is likely to be distributed over the pyridine (B92270) ring, which can accept electron density. In analogous aminopyridine systems, the HOMO-LUMO energy gap is typically in a range that suggests a stable but reactive molecule, capable of participating in various chemical reactions. researchgate.net A smaller energy gap would imply higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound Based on Analogous Compounds
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are estimations based on DFT calculations of similar aminopyridine derivatives and may vary depending on the specific computational method and basis set used.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how a molecule will interact with other chemical species, including receptors and enzymes.
In the case of this compound, the EPS map is expected to show a region of high negative potential (typically colored red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ether and alcohol groups, indicating their nucleophilic character. The amino group's nitrogen would also contribute to this negative potential. Conversely, the hydrogen atoms of the amino and hydroxyl groups would represent areas of positive potential (typically colored blue), making them potential sites for hydrogen bonding. nih.govnih.govresearchgate.net The distribution of electrostatic potential is a key determinant of the molecule's intermolecular interactions.
Conformational Analysis and Molecular Dynamics Simulations
The propan-1-ol side chain of this compound introduces significant conformational flexibility. Conformational analysis aims to identify the most stable arrangements of the atoms in a molecule (conformers) and the energy barriers between them. This can be achieved through systematic searches of the potential energy surface or through molecular dynamics simulations, which model the movement of atoms over time.
For the title compound, rotation around the C-O and C-C single bonds of the side chain will lead to various conformers. It is likely that conformers which allow for the formation of intramolecular hydrogen bonds, for instance between the hydroxyl group's hydrogen and the ether oxygen or the pyridine nitrogen, would be particularly stable. nih.govnih.gov Molecular dynamics simulations could further provide insights into the dynamic behavior of the molecule in different environments, such as in solution, revealing how it might adapt its shape to interact with its surroundings.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a compound.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, protons on the carbon adjacent to the ether oxygen are expected to appear in the 3.4-4.5 ppm range in the ¹H NMR spectrum. libretexts.org The protons of the pyridine ring would have distinct chemical shifts depending on their electronic environment. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbons bonded to the ether and alcohol functionalities, typically in the 50-80 ppm range. libretexts.org
IR Spectroscopy: The vibrational frequencies in an IR spectrum can also be calculated. Key predicted vibrational modes for this molecule would include a strong C-O stretching band for the ether group around 1000-1300 cm⁻¹, O-H stretching for the alcohol group (a broad band around 3200-3600 cm⁻¹), and N-H stretching for the amino group (around 3300-3500 cm⁻¹). libretexts.orgyoutube.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption. The aminopyridine chromophore is expected to result in absorption bands in the UV region, with the exact wavelengths influenced by the substituents and the solvent.
Table 2: Predicted Characteristic Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Range |
| ¹H NMR | Protons on C adjacent to ether O | 3.4 - 4.5 ppm |
| ¹³C NMR | Carbons adjacent to ether O | 50 - 80 ppm |
| IR | C-O stretch (ether) | 1000 - 1300 cm⁻¹ |
| IR | O-H stretch (alcohol) | 3200 - 3600 cm⁻¹ |
| IR | N-H stretch (amine) | 3300 - 3500 cm⁻¹ |
Investigation of Intramolecular and Intermolecular Non-Covalent Interactions
Non-covalent interactions play a critical role in determining the structure, stability, and function of molecules. For this compound, both intramolecular and intermolecular interactions are significant.
As mentioned in the conformational analysis, intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen or pyridine nitrogen could stabilize certain conformers. In a condensed phase, intermolecular hydrogen bonds would be prominent, with the amino and hydroxyl groups acting as hydrogen bond donors and the nitrogen and oxygen atoms acting as acceptors. These interactions would strongly influence the physical properties of the compound, such as its boiling point and solubility.
Furthermore, the pyridine ring can participate in π-π stacking interactions with other aromatic systems. researchgate.net Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these non-covalent interactions, providing a deeper understanding of the forces that govern the molecular and supramolecular structure of this compound.
In Silico Assessment of Synthetic Accessibility and Reaction Pathways
Computational chemistry provides powerful tools for the prospective analysis of synthetic accessibility and the elucidation of potential reaction pathways for novel molecules like this compound. These in silico methods leverage extensive reaction databases, quantum mechanics, and machine learning algorithms to predict the feasibility and potential routes for a compound's synthesis, offering significant advantages in saving time and resources in a laboratory setting.
Table 1: Hypothetical Synthetic Accessibility Scores for this compound
| Scoring Algorithm | Score | Interpretation |
|---|---|---|
| SAscore | 2.5 | Readily synthesizable |
| SCScore | 2.8 | Moderate complexity (2-3 steps) |
| RAscore | 0.85 | High probability of successful synthesis |
Beyond simply predicting if a molecule can be made, computational tools can investigate the mechanisms of the proposed synthetic reactions. digitellinc.com Reaction mechanism generators, such as RMG, can construct kinetic models composed of elementary reaction steps. mit.edumit.edu For a key step in the synthesis of this compound, such as the formation of the ether bond between a 3-aminopyridin-2-ol precursor and a three-carbon synthon, quantum chemistry calculations can be employed.
These calculations can map the potential energy surface of the reaction, identifying the structures and energies of reactants, products, and, crucially, the transition states. acs.orgtechnologynetworks.com The energy barrier associated with the transition state is a primary determinant of the reaction rate. technologynetworks.com Automated workflows can now perform transition state searches with minimal user input, requiring only the structures of the reactants and products. acs.org A theoretical investigation into a proposed Williamson ether synthesis pathway for this compound could produce the energetic data shown in the following table.
Table 2: Hypothetical Calculated Energies for a Key Synthetic Step
| Species | Method | Basis Set | Solvation Model | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Reactants | DFT (B3LYP) | 6-31G(d,p) | PCM (DMSO) | 0.0 |
| Transition State | DFT (B3LYP) | 6-31G(d,p) | PCM (DMSO) | +22.5 |
This hypothetical data suggests an exothermic reaction with a moderate activation energy, indicating that the reaction is thermodynamically favorable and should proceed at a reasonable rate under appropriate conditions. Such computational insights are invaluable for optimizing reaction conditions and for guiding the synthetic chemist toward the most promising routes for laboratory execution. researchgate.netrsc.org
Biochemical and Mechanistic Studies of 3 3 Aminopyridin 2 Yl Oxy Propan 1 Ol Analogues in Vitro Focus
In Vitro Enzyme Inhibition/Activation Assays
Analogues based on the 3-aminopyridin-2-one scaffold have been systematically evaluated against panels of enzymes to determine their inhibitory profiles and potency. These assays are foundational in characterizing the bioactivity of this chemical series.
Biochemical assays have been instrumental in identifying the enzymatic targets of 3-aminopyridin-2-one derivatives. A significant body of research has focused on their role as kinase inhibitors. Screening a fragment library of these analogues against a panel of 26 protein kinases revealed a novel class of inhibitors targeting enzymes involved in mitosis, such as Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov
The initial 3-aminopyridin-2-one fragment showed minimal activity against most kinases, with the exception of moderate inhibition of Aurora A (58% at 100 µM) and AKT2 (77% at 100 µM). nih.gov However, the introduction of various substituents at the C5-position of the pyridinone ring generally led to a significant increase in biochemical activity. For instance, the addition of an N-methylpyrazole group resulted in a compound with broad-spectrum, potent kinase inhibition, while a 4-pyridyl substitution (a compound known as Amrinone) showed reasonable activity against MPS1, CHK1, PKCζ, and PKA. nih.gov Further derivatization, such as adding a benzamide (B126) group, enhanced inhibitory activity against MPS1 by 15-fold compared to the 4-pyridyl analogue. nih.gov
The inhibitory activity of these compounds is not limited to kinases. A series of 3-aminopyridin-2(1H)-one derivatives were synthesized and found to be potent and highly selective inhibitors of HIV-1 reverse transcriptase (RT), with IC50 values as low as 19 nM in enzymatic assays. nih.gov Furthermore, 1,3,4-thiadiazole (B1197879) derivatives of 3-aminopyridones have demonstrated significant inhibitory activity against α-glucosidase, with one analogue showing an IC50 value of 3.66 mM, which is substantially lower than the reference drug acarbose (B1664774) (IC50 = 13.88 mM). mdpi.com
| Compound | Substitution at C5-Position | Target Kinase | % Inhibition at 100 µM | Ki (µM) |
|---|---|---|---|---|
| Fragment 1 | -H | Aurora A | 58% | >100 |
| Fragment 1 | -H | AKT2 | 77% | - |
| Analogue 2 | N-Methylpyrazole | Aurora A | - | 0.5 |
| Analogue 2 | N-Methylpyrazole | Aurora B | - | 0.4 |
| Analogue 2 | N-Methylpyrazole | MPS1 | - | 2.5 |
| Analogue 3 (Amrinone) | 4-Pyridyl | Aurora B | - | 15 |
| Analogue 3 (Amrinone) | 4-Pyridyl | MPS1 | - | 30 |
| Analogue 16 | Benzamide | MPS1 | - | 2.0 |
| Compound Series | Target Enzyme | Reported Potency (IC50) | Reference |
|---|---|---|---|
| Benzoxazol-2-yl)methyl]amino]-pyridin-2(1H)-ones | HIV-1 Reverse Transcriptase | As low as 19 nM | nih.gov |
| 1,3,4-Thiadiazole derivatives | α-Glucosidase | 3.66 mM (most potent analogue) | mdpi.com |
While extensive kinetic data for 3-((3-Aminopyridin-2-yl)oxy)propan-1-ol analogues are not widely available in the public domain, studies on the broader class of 3-aminopyridin-2(1H)-ones provide some insight into their mechanism of action. For example, the oxidation of some 3-aminopyridin-2(1H)-ones by hydrogen peroxide in the presence of horseradish peroxidase was found to follow pseudo-first-order kinetics. The observed reaction rate constant decreased with an increasing initial concentration of the 3-aminopyridin-2(1H)-one substrate. Furthermore, the linear dependence of the rate constant on the enzyme concentration suggested a competitive inhibition mechanism, where the product of the reaction likely competes with the substrate for binding to the enzyme.
Receptor Binding and Ligand-Receptor Interaction Studies
Detailed receptor binding and ligand-receptor interaction studies specifically for this compound and its close structural analogues are not extensively reported in the available scientific literature. While the broader aminopyridine class of compounds is known to interact with various receptors, specific affinity, selectivity, and allosteric modulation data for this particular chemical series remain to be characterized. rsc.org
Comprehensive affinity and selectivity profiles for this compound analogues against a wide range of receptors in cell-free systems have not been published. Such studies, typically employing techniques like radioligand binding assays, are necessary to identify potential G-protein coupled receptor (GPCR) or ion channel targets and to understand the selectivity of these compounds beyond enzyme inhibition.
There is currently no publicly available data to indicate whether this compound or its analogues act as allosteric modulators at any receptor. Allosteric modulation, where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site to modulate receptor activity, is a key mechanism for many therapeutic agents. Future research would be required to investigate this possibility for this compound class.
Biochemical Pathway Interrogation in Cellular Models (Non-Clinical)
While some aminopyridine-based kinase inhibitors have been shown to exhibit activity in cellular assays, detailed studies interrogating their specific effects on biochemical signaling pathways in non-clinical cellular models are limited for analogues of this compound. nih.gov For example, research on certain 3-aminopyridin-2(1H)-one derivatives has demonstrated cytoprotective effects in fibroblast cell viability assays (MTT test), suggesting an influence on cellular survival pathways. mdpi.commdpi.com However, these studies did not elucidate the specific molecular pathways being modulated. To fully understand the mechanism of action, it would be necessary to investigate the downstream consequences of target engagement, such as the phosphorylation status of substrate proteins and the modulation of key signaling cascades (e.g., MAPK, PI3K-Akt pathways) using techniques like Western blotting or phospho-protein arrays. researchgate.net
Modulation of Specific Protein Activity (e.g., Kinases, ATP Synthase)
Analogues based on the 3-aminopyridin-2-one scaffold have been identified as potent modulators of specific protein kinases, a critical class of enzymes in cell signaling pathways. nih.gov Screening of a fragment library built around the 3-aminopyridin-2-one motif against a panel of 26 representative human kinases revealed significant inhibitory activity against the mitotic kinase Monopolar Spindle 1 (MPS1) and members of the Aurora kinase family. nih.gov These kinases are recognized as key targets in cancer therapy due to their roles in cell proliferation and survival. nih.gov
The unsubstituted 3-aminopyridin-2-one fragment itself showed minimal activity, with the exception of moderate inhibition against Aurora A and AKT2 at a high concentration (100 µM). nih.gov However, the introduction of various substituents at the C5-position of the pyridinone ring led to analogues with markedly improved activity and ligand efficiency. For instance, the methylpyrazole analogue (2) demonstrated good activity against both Aurora A and Aurora B, while the 4-pyridyl substituted analogue (3) showed modest inhibition of MPS1 and Aurora B. nih.gov
Further derivatization highlighted the importance of the substituent for potency and selectivity. An analogue featuring a quinoline (B57606) moiety (6) showed increased activity against Aurora A, MPS1, ABL, and CHK2. nih.gov A significant and broad increase in activity across the entire kinase panel was observed with the introduction of a substituted 2-aminopyrimidine (B69317) moiety (7) , which inhibited 23 of the 26 kinases tested by over 50%. nih.gov
| Compound | Substituent | Target Kinase | Ki (µM) | % Inhibition @ 100 µM |
|---|---|---|---|---|
| 1 | None | Aurora A | - | 58% |
| 1 | None | AKT2 | - | 77% |
| 2 | N-methylpyrazole | Aurora A | 0.55 | - |
| 2 | N-methylpyrazole | Aurora B | 0.14 | - |
| 2 | N-methylpyrazole | MPS1 | 3.8 | - |
| 3 | 4-pyridyl | MPS1 | 15 | - |
| 3 | 4-pyridyl | Aurora B | 15 | - |
| 15 | 4-pyridyl (with C6-methyl) | Aurora B | 11 | 77% |
Investigation of Downstream Signaling Effects
Inhibition of target kinases like MPS1 and Aurora kinases by bioactive compounds initiates a cascade of downstream cellular events. Pharmacological inhibition of MPS1, a key regulator of the Spindle Assembly Checkpoint (SAC), leads to the abrogation of SAC activation. nih.govnih.gov This disruption prevents the recruitment of other essential SAC proteins, such as Mad1 and Mad2, to the kinetochores, which are crucial structures for proper chromosome segregation. researchgate.netmdpi.com
The functional consequence of SAC inactivation is a premature entry into anaphase, even in the presence of misaligned chromosomes. nih.gov This leads to severe mitotic defects, including chromosome missegregation and the formation of micronuclei. nih.govnih.gov Ultimately, these perturbations result in gross aneuploidy (an abnormal number of chromosomes) and can trigger mitotic catastrophe, a form of oncosuppressive cell death. nih.gov Studies on MPS1 inhibitors have shown that the resulting cell death is executed through the intrinsic pathway of apoptosis. nih.gov
Furthermore, a direct downstream effect of MPS1 inhibition is the decreased activity of Aurora B kinase, indicating a hierarchical relationship within the mitotic signaling network. researchgate.net Inhibition of Aurora kinases themselves has been shown to affect signaling pathways linked to apoptosis that are regulated by the LKB1 serine/threonine kinase, which include p53 and PI3K/AKT signaling cascades. mdpi.com However, in other contexts, Aurora kinase inhibitors were found to have no effect on the downstream phosphorylation of MEK1/2 or MAPK in response to RAS signaling. nih.gov
Structure-Activity Relationship (SAR) Derivation for Target Engagement
The development of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of 3-aminopyridin-2-one analogues. Studies have shown that the core scaffold is an effective hinge-binding motif, capable of forming multiple hydrogen bonds with the kinase backbone. nih.gov The derivatization potential at several positions on the ring allows for fine-tuning of target engagement. nih.gov
Analysis of a library of analogues revealed key SAR insights:
C5-Position: This position is critical for activity. While the unsubstituted parent fragment (1) is largely inactive, the introduction of aromatic or heteroaromatic rings at C5 generally increases biochemical activity. nih.gov
An N-methylpyrazole substituent (2) conferred good potency but poor selectivity, inhibiting a large number of kinases. nih.gov
A 4-pyridyl substitution (3) resulted in more modest and selective activity against MPS1 and Aurora B. nih.gov
Expanding the aromatic system, such as replacing the 4-pyridyl ring with a quinoline moiety (6) , increased activity against a panel of kinases including Aurora A and MPS1. nih.gov
C6-Position: Modifications at this position also influence activity. The introduction of a methyl group at the C6-position of the 4-pyridyl substituted analogue (15) resulted in a compound that was only active against Aurora B. nih.gov
Side Chains: The nature of the substituent is paramount. A 2-methylaminopyrimidine (B1361839) moiety (7) attached at C5 led to a significant increase in activity across the entire kinase panel, suggesting this group may form additional strong interactions or act as an alternative hinge-binding motif, though this came at the cost of selectivity. nih.gov
These findings underscore a common challenge in kinase inhibitor design: modifications that enhance potency by interacting with broader features of the ATP-binding site can sometimes lead to decreased selectivity across the kinome. nih.gov
Ex Vivo Biological Activity Assessments (Non-Clinical)
Ex vivo studies on analogues of the core amine structure have been conducted to assess biological activity in a more complex physiological environment than in vitro assays. In one such study, a precursor amine derivative (3-methyl-1-phenylbutan-2-amine) was evaluated for its effects on smooth muscle tissue. nih.gov The investigation revealed that the compound induced a significant change in the bioelectrical activity (BEA) of the tissue. nih.gov
This effect was attributed to the regulation of Ca²⁺ channels and the subsequent modulation of Ca²⁺ influx. nih.gov The alteration in calcium ion flow directly impacts the response of smooth muscle cells. nih.gov Further immunohistochemical studies corroborated the BEA data, confirming the compound's activity at the tissue level and identifying it as a lead structure for potential therapeutic applications related to smooth muscle function. nih.gov These ex vivo assessments provide crucial validation of a compound's biological effect in an integrated system, bridging the gap between biochemical assays and in vivo studies.
Q & A
Q. What are the key safety protocols for handling 3-((3-Aminopyridin-2-yl)oxy)propan-1-ol in laboratory settings?
- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Ensure adequate ventilation to prevent inhalation exposure. In case of accidental inhalation, move the affected individual to fresh air and seek medical attention if respiratory distress occurs . Skin contact requires immediate washing with water, and contaminated clothing should be removed. Store the compound in a cool, dry place, away from incompatible substances like strong oxidizers.
Q. What synthetic routes are commonly employed for this compound, and how can yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring followed by coupling with propanol derivatives. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalysts : Use palladium or copper catalysts for cross-coupling steps.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure and substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns .
Advanced Research Questions
Q. How do structural modifications to this compound influence its biological activity?
- Methodological Answer : Substituents on the pyridine ring (e.g., halogens, methyl groups) alter electronic properties and binding affinity. For example:
- Fluorine substitution at the 5-position enhances metabolic stability and receptor interactions .
- Amino group positioning affects hydrogen-bonding capacity, critical for enzyme inhibition.
Comparative studies using analogs (e.g., 3-(5-fluoropyridin-3-yl)propan-1-ol) reveal structure-activity relationships (SAR) through enzymatic assays and crystallography .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., kinases). Focus on the pyridine-oxygen and amino groups as key interaction sites.
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- Quantitative Structure-Activity Relationship (QSAR) : Develop models correlating substituent properties (e.g., logP, polar surface area) with IC values .
Q. How can researchers resolve contradictions in reported biological activities of analogs?
- Methodological Answer :
- Assay Standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize variability.
- Orthogonal Validation : Confirm activity using both enzymatic assays (e.g., fluorescence-based) and cell-based models (e.g., viability assays).
- Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
